Dual-Promoter Transcriptional Architecture: P. aeruginosa rpoDA vs. E. coli rpoD Single-Promoter Organization
The P. aeruginosa rpoDA gene is transcribed from two distinct promoters, PC and PHS, a regulatory architecture not found in the single-promoter E. coli rpoD gene. The PC promoter (σ70-dependent) drives constitutive transcription initiating 32 bases upstream of the initiation codon under both steady-state (30°C) and heat-shock (42°C) conditions. The PHS promoter (σ32-dependent) is located approximately 220 bases upstream of the initiation codon and mediates transient transcriptional induction specifically upon temperature upshift to 42°C [1]. In vitro DNase I footprinting confirmed that Eσ70 holoenzyme specifically binds the PC promoter region, while EσH (σ32-containing) holoenzyme specifically binds the PHS region. In runoff transcription assays, Eσ70 transcribed from PC at both 30°C and 42°C and additionally from PHS at 42°C, whereas EσH transcribed exclusively from PHS at both temperatures [2]. The rpoDA transcript is a monocistronic mRNA of 2 kb, terminating 31 bases downstream of the termination codon [3]. This dual-promoter system integrates housekeeping and stress-responsive regulatory inputs into a single essential sigma factor gene.
| Evidence Dimension | Number of promoters and transcriptional regulatory inputs |
|---|---|
| Target Compound Data | P. aeruginosa rpoDA: 2 promoters (PC, constitutive σ70-dependent, initiation at −32 bases; PHS, heat-shock-inducible σ32-dependent, initiation at −220 bases); monocistronic 2 kb mRNA |
| Comparator Or Baseline | E. coli rpoD: 1 major promoter (σ70-dependent); no heat-shock-inducible secondary promoter documented |
| Quantified Difference | 2 promoters vs. 1 promoter; PHS provides a σ32-dependent heat-shock regulatory input absent in E. coli rpoD; spatial separation of 220 bases between PHS and initiation codon |
| Conditions | S1 nuclease mapping and Northern hybridization in P. aeruginosa PAO1 at 30°C (steady-state) and 42°C (heat-shock); in vitro runoff transcription with purified Eσ70 and EσH holoenzymes; DNase I footprinting |
Why This Matters
Researchers requiring a sigma factor with native P. aeruginosa promoter-regulation fidelity must use the authentic rpoDA protein, because E. coli rpoD lacks the PHS heat-shock integration mechanism, and chimeric or heterologous expression systems will not recapitulate the dual-input transcriptional control.
- [1] Fujita M, Tanaka K, Takahashi H, Amemura A. Organization and transcription of the principal sigma gene (rpoDA) of Pseudomonas aeruginosa PAO1: involvement of a sigma 32-like RNA polymerase in rpoDA gene expression. Journal of Bacteriology. 1993;175(4):1069-1074. doi:10.1128/jb.175.4.1069-1074.1993. PMID: 8432700. View Source
- [2] Aramaki H, Fujita M. In vitro transcription analysis of rpoD in Pseudomonas aeruginosa PAO1. FEMS Microbiology Letters. 1999;180(2):311-316. doi:10.1111/j.1574-6968.1999.tb08811.x. PMID: 10556727. View Source
- [3] Fujita M, Tanaka K, Takahashi H, Amemura A. Organization and transcription of the principal sigma gene (rpoDA) of Pseudomonas aeruginosa PAO1. J Bacteriol. 1993;175(4):1069-1074. (S1 nuclease mapping: transcript size 2 kb, termination 31 bases downstream of stop codon.) View Source
